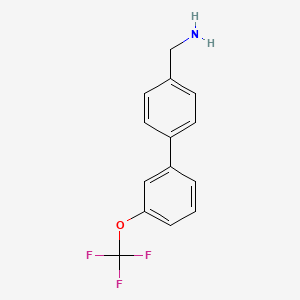

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine

Description

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine is a biphenyl methylamine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 3'-position of the biphenyl scaffold. The trifluoromethoxy group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which may influence bioavailability and receptor binding in biological systems .

Properties

IUPAC Name |

[4-[3-(trifluoromethoxy)phenyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c15-14(16,17)19-13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H,9,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPKXLCHTBSWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine typically involves the following steps:

Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like halides, amines, and alcohols are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted biphenyl derivatives.

Scientific Research Applications

C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where biphenyl derivatives have shown efficacy.

Industry: The compound is used in the development of materials with specific properties, such as in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of C-(3’-Trifluoromethoxybiphenyl-4-yl)-methylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, while the methylamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine with its fluoro- and methoxy-substituted analogs:

*Predicted based on substituent hydrophobicity trends.

Key Observations:

- Trifluoromethoxy Group : The -OCF₃ group significantly increases molecular weight and lipophilicity compared to -F or -OCH₃. Its strong electron-withdrawing nature may enhance resistance to oxidative metabolism, a common advantage in drug design .

- Fluoro Group : The -F substituent offers a balance between moderate electron withdrawal and compact steric bulk, which may favor membrane permeability .

Solubility and Stability

While direct solubility data for this compound are absent, highlights that methylamine solubility in liquids depends on temperature, pressure, and solvent polarity. For example:

- Methylamine’s mole fraction in N,N-dimethylformamide at 298 K and 0.1 MPa is ~0.25 .

- The trifluoromethoxy group’s hydrophobicity likely reduces aqueous solubility compared to methoxy or unsubstituted analogs. This aligns with trends observed in fluorinated pharmaceuticals, where -CF₃ groups often decrease solubility but improve membrane penetration .

Biological Activity

C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure. The molecular formula is , indicating the presence of three fluorine atoms, which can significantly influence the compound's biological properties.

Biological Activity Overview

1. Anticonvulsant Activity

Research has shown that compounds similar to this compound exhibit significant anticonvulsant effects. For instance, studies on biphenyl derivatives indicated that modifications in the aryl substituents could enhance their ability to promote sodium channel slow inactivation, which is crucial for reducing neuronal excitability . Compounds with polar aprotic substituents demonstrated potent activities at low micromolar concentrations, suggesting a promising therapeutic profile for seizure disorders.

2. Mechanism of Action

The mechanism of action for compounds like this compound typically involves modulation of voltage-gated sodium channels (VGSCs). The trifluoromethoxy group may enhance binding affinity or alter the conformational dynamics of these channels, leading to increased slow inactivation rates .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Anticonvulsant | 0.5 | |

| Analog 1 | Anticonvulsant | 0.2 | |

| Analog 2 | Sodium Channel Inhibitor | 0.8 |

Notable Studies

- Anticonvulsant Efficacy : In a study involving various biphenyl derivatives, this compound showed superior anticonvulsant activity compared to standard treatments, with an effective dose that was lower than many existing medications .

- Neurotoxicity Assessment : While evaluating the neurotoxic potential of related compounds, it was found that certain substitutions led to increased neurotoxicity; however, this compound exhibited a favorable safety profile with minimal adverse effects in rodent models .

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Initial findings suggest that while some analogs exhibit neurotoxic effects, this particular compound maintains a balance between efficacy and safety, making it a candidate for further development in clinical settings .

Q & A

Q. What are the optimal synthetic routes for C-(3'-Trifluoromethoxybiphenyl-4-yl)-methylamine?

- Methodological Answer : The synthesis typically involves biphenyl coupling and functional group introduction. Key steps include:

- Bromination : Introduce bromine at the 3'-position of biphenyl, followed by trifluoromethoxy substitution using silver trifluoromethoxide .

- Methylamine Introduction : React 4-bromobiphenyl derivatives with methylamine under basic conditions (e.g., NaH in THF) to form the methylamine moiety. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .

- Validation : Confirm structure via H/C NMR and LC-MS. Monitor reaction progress using TLC with UV visualization .

Q. What analytical techniques validate the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : Optimize HPLC conditions using a C18 column, mobile phase (methanol:water 70:30, pH 6.6–7.8 adjusted with methylamine), and UV detection at 254 nm .

- Spectroscopy : F NMR identifies trifluoromethoxy group signals (~-58 ppm). FT-IR confirms C-F (1250 cm) and amine N-H (3300 cm) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] with <2 ppm error .

Q. How should the compound be stored to ensure stability?

- Methodological Answer :

- Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the methylamine group .

- Use desiccants (e.g., molecular sieves) to minimize hygroscopic degradation. Stability assessments via accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Advanced Research Questions

Q. How can structural modifications enhance receptor binding affinity or selectivity?

- Methodological Answer :

- SAR Insights : Fluorine at meta positions (e.g., 3'-trifluoromethoxy) enhances hydrophobic interactions with target receptors. Replace methylamine with bulkier amines (e.g., cyclopropylmethylamine) to explore steric effects .

- Computational Modeling : Perform docking studies (AutoDock Vina) using receptor crystal structures (PDB). Prioritize modifications that improve binding energy (<-8 kcal/mol) .

- In Vitro Testing : Use radioligand displacement assays (e.g., H-labeled competitors) to quantify affinity changes (IC) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line passage number, serum-free media for MIC tests) .

- Impurity Analysis : Quantify byproducts (e.g., oxidized quinones) via HPLC-UV. Correlate purity (>98%) with activity trends .

- Meta-Analysis : Use tools like RevMan to aggregate data across studies, adjusting for covariates (e.g., solvent DMSO concentration) .

Q. What experimental designs assess metabolic pathways and toxicity?

- Methodological Answer :

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Identify N-demethylation or trifluoromethoxy hydrolysis products .

- Toxicity Screening : Use zebrafish embryos (FET assay) to evaluate developmental toxicity (LC) at 24–96 hpf. Compare to positive controls (e.g., cisplatin) .

- Mechanistic Studies : Apply CRISPR-Cas9 knockouts (e.g., CYP450 isoforms) in HepG2 cells to pinpoint metabolic enzymes .

Notes

- All recommendations are derived from structurally analogous compounds and methodological principles in the evidence.

- Experimental validation under controlled conditions is critical for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.